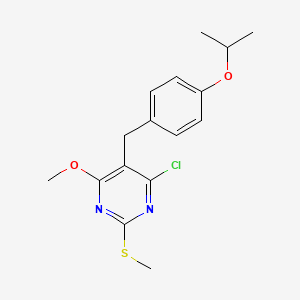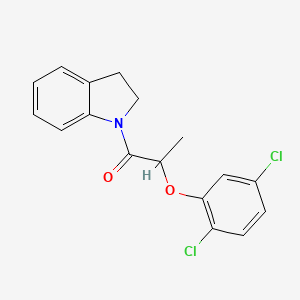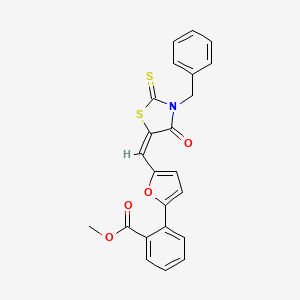![molecular formula C26H21ClN2O4S B11654579 Ethyl 5-acetyl-2-({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11654579.png)
Ethyl 5-acetyl-2-({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 5-ACETYL-2-[2-(4-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety
Vorbereitungsmethoden
The synthesis of ETHYL 5-ACETYL-2-[2-(4-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline moiety: This can be achieved through the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde.
Introduction of the thiophene ring: This step often involves the use of a thiophene precursor, such as 2-bromo-3-methylthiophene, which undergoes a coupling reaction with the quinoline derivative.
Acetylation and esterification: The final steps involve acetylation to introduce the acetyl group and esterification to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated equipment and continuous flow reactors to improve yield and efficiency.
Analyse Chemischer Reaktionen
ETHYL 5-ACETYL-2-[2-(4-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline or thiophene rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
ETHYL 5-ACETYL-2-[2-(4-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent for other diseases.
Wirkmechanismus
The mechanism of action of ETHYL 5-ACETYL-2-[2-(4-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as DNA and proteins. The quinoline moiety can intercalate into DNA, disrupting its structure and function, while the thiophene ring can interact with proteins, affecting their activity. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
ETHYL 5-ACETYL-2-[2-(4-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Quinoline derivatives: Compounds like chloroquine and quinine, which are used as anti-malarial agents, share the quinoline moiety but differ in their additional functional groups and overall structure.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and 2-acetylthiophene, which are used in organic synthesis and materials science, share the thiophene ring but differ in their substituents and applications.
The uniqueness of ETHYL 5-ACETYL-2-[2-(4-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its combination of both quinoline and thiophene moieties, which confer distinct electronic and biological properties.
Eigenschaften
Molekularformel |
C26H21ClN2O4S |
|---|---|
Molekulargewicht |
493.0 g/mol |
IUPAC-Name |
ethyl 5-acetyl-2-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H21ClN2O4S/c1-4-33-26(32)22-14(2)23(15(3)30)34-25(22)29-24(31)19-13-21(16-9-11-17(27)12-10-16)28-20-8-6-5-7-18(19)20/h5-13H,4H2,1-3H3,(H,29,31) |
InChI-Schlüssel |
NAFBRQILGLPDAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1E)-2-(Dimethylamino)ethenyl]-7-[(dimethylamino)methyl]-1-(4-methylphenyl)-3-nitro-1H-indol-6-OL](/img/structure/B11654503.png)

![4-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11654513.png)

![Methyl 5-(diethylcarbamoyl)-4-methyl-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11654525.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(3-chloro-4-methylphenyl)furan-2-carboxamide](/img/structure/B11654531.png)
![{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11654542.png)
![ethyl 4-{5-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11654545.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2-chlorophenyl)methylene]-](/img/structure/B11654546.png)

![3-{[2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11654561.png)
![(6Z)-6-{3-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654575.png)


